

# Potential for ALC-0159 to cause allergic reactions or anaphylaxis.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ALC-0159 |           |
| Cat. No.:            | B3025661 | Get Quote |

# Technical Support Center: ALC-0159 and Hypersensitivity Reactions

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for **ALC-0159** to cause allergic reactions or anaphylaxis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during pre-clinical and clinical research involving **ALC-0159**-containing lipid nanoparticle (LNP) formulations.

### **Frequently Asked Questions (FAQs)**

Q1: What is ALC-0159 and what is its role in LNP formulations?

**ALC-0159** is a PEGylated lipid, specifically 2-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide.[1][2] In lipid nanoparticle (LNP) formulations, such as those used for mRNA vaccines, **ALC-0159** is incorporated to provide a steric barrier on the surface of the nanoparticles.[1][3] This polyethylene glycol (PEG) layer helps to stabilize the LNPs, prevent aggregation, and increase their circulation time in the body by reducing clearance by the mononuclear phagocyte system.[4][5]

Q2: What is the primary concern regarding ALC-0159 and allergic reactions?



The primary concern is the potential for the polyethylene glycol (PEG) moiety of **ALC-0159** to induce hypersensitivity reactions, including, in rare cases, anaphylaxis.[1][6][7][8] These reactions are thought to be a major contributor to the allergic responses observed with some LNP-based therapeutics.

Q3: What are the proposed mechanisms for ALC-0159-induced allergic reactions?

There are two main proposed mechanisms for hypersensitivity reactions related to PEGylated lipids like **ALC-0159**:

- IgE-mediated Allergic Reaction: Some individuals may have pre-existing IgE antibodies that
  can recognize and bind to the PEG moiety.[9] Upon exposure to ALC-0159-containing LNPs,
  cross-linking of these IgE antibodies on the surface of mast cells and basophils can trigger
  their degranulation and the release of inflammatory mediators like histamine, leading to an
  allergic reaction.[6][9]
- Complement Activation-Related Pseudoallergy (CARPA): This is a non-IgE-mediated hypersensitivity reaction.[6][7] Pre-existing anti-PEG IgM and IgG antibodies can bind to the PEG on the LNP surface, leading to the activation of the complement system.[4][10][11] The activation of the complement cascade, particularly the classical and alternative pathways, results in the production of anaphylatoxins (C3a, C4a, C5a) that can directly trigger mast cell degranulation and cause symptoms similar to an allergic reaction.[10][12][13]

Q4: How common are allergic reactions to **ALC-0159**-containing formulations?

Allergic reactions to LNP-based vaccines containing **ALC-0159** or similar PEGylated lipids are considered rare.[7][13] The table below summarizes the reported incidence of anaphylaxis from post-market surveillance of the Pfizer-BioNTech COVID-19 vaccine, which contains **ALC-0159**.

#### **Troubleshooting Guide**

Issue: Unexpected immune response or signs of hypersensitivity in animal models during preclinical studies.

Possible Cause: Pre-existing anti-PEG antibodies in the animal subjects.

**Troubleshooting Steps:** 



- Screen for Anti-PEG Antibodies: Before initiating in-vivo studies, screen animal serum for the presence of anti-PEG IgM and IgG antibodies using an ELISA-based assay.
- Select Appropriate Animal Models: If high titers of anti-PEG antibodies are detected, consider using animals that have not been previously exposed to PEGylated compounds.
- Monitor for Complement Activation: In a subset of animals, collect serum samples postadministration to measure markers of complement activation, such as C3a, C5a, and the soluble terminal complement complex (sC5b-9).
- Histopathological Analysis: Perform histopathological analysis of injection sites and major organs to look for signs of inflammation and immune cell infiltration.

Issue: Variability in the immunogenicity of different LNP batches.

Possible Cause: Differences in the physicochemical properties of the LNP batches.

**Troubleshooting Steps:** 

- Characterize LNP Batches Thoroughly: Ensure consistent characterization of each LNP batch for size, polydispersity index (PDI), zeta potential, and PEG density on the surface.
   Batch-to-batch variations in these parameters could potentially influence allergic reactions.[1]
- In Vitro Screening: Use in vitro assays, such as a complement activation assay with human serum or a basophil activation test (BAT) using blood from PEG-sensitized individuals, to screen LNP batches for their potential to induce an immune response before in-vivo use.

#### **Quantitative Data Summary**

The following table presents a summary of the reported incidence of anaphylaxis after the administration of the Pfizer-BioNTech COVID-19 vaccine, which contains **ALC-0159**.



| Vaccine         | Active<br>Component   | PEGylated<br>Lipid | Reported<br>Anaphylaxis<br>Rate (per<br>million doses) | Reference  |
|-----------------|-----------------------|--------------------|--------------------------------------------------------|------------|
| Pfizer-BioNTech | Tozinameran<br>(mRNA) | ALC-0159           | 4.7 - 5.0                                              | [5][7][13] |
| Moderna         | Elasomeran<br>(mRNA)  | DMG-PEG 2000       | 2.5                                                    | [5]        |

## **Experimental Protocols**

1. Detection of Anti-PEG Antibodies (ELISA)

This protocol outlines a general procedure for detecting anti-PEG IgM and IgG antibodies in serum samples.

- Materials: 96-well ELISA plates, PEG-biotin conjugate, streptavidin-horseradish peroxidase (HRP), TMB substrate, stop solution, serum samples (test and control), wash buffer (PBS with 0.05% Tween-20), blocking buffer (e.g., 1% BSA in PBS).
- Methodology:
  - Coat the ELISA plate with a capture antibody or antigen, or directly with the PEG-biotin conjugate.
  - Block non-specific binding sites with blocking buffer.
  - Add diluted serum samples to the wells and incubate.
  - Wash the wells to remove unbound antibodies.
  - Add HRP-conjugated anti-human IgM or IgG detection antibody and incubate.
  - Wash the wells.
  - Add TMB substrate and incubate until color develops.



- Stop the reaction with a stop solution.
- Read the absorbance at 450 nm using a plate reader.
- 2. In Vitro Complement Activation Assay

This protocol provides a general method for assessing the potential of **ALC-0159**-containing LNPs to activate the complement system.

- Materials: ALC-0159-containing LNPs, normal human serum (as a source of complement), positive control (e.g., zymosan), negative control (buffer), EDTA (to chelate Ca2+ and inhibit complement), microplate reader, commercial ELISA kits for C3a, C5a, or sC5b-9.
- Methodology:
  - Incubate the LNPs with normal human serum at 37°C for a defined period (e.g., 30-60 minutes).
  - Include positive and negative controls in parallel.
  - Stop the reaction by adding EDTA.
  - Centrifuge the samples to pellet the LNPs.
  - Collect the supernatant.
  - Measure the levels of C3a, C5a, or sC5b-9 in the supernatant using the respective commercial ELISA kits according to the manufacturer's instructions.

#### **Visualizations**





Click to download full resolution via product page

Caption: IgE-mediated allergic reaction to ALC-0159 containing LNPs.



Click to download full resolution via product page

Caption: Complement activation-related pseudoallergy (CARPA) pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Allergic Reactions and Anaphylaxis to LNP-Based COVID-19 Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALC-0159 Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. BJNANO PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation [beilstein-journals.org]
- 5. Anaphylactic reactions to mRNA COVID-19 vaccines: A call for further study PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurannallergyimm.com [eurannallergyimm.com]







- 7. Answers to burning questions for clinical allergologists related to the new COVID-19 vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Navigating the Immunogenicity of Lipid Nanoparticles Insights into IgE and IgM Dynamics - Creative Biolabs [non-igg-ab.creative-biolabs.com]
- 10. Anti-PEG antibodies compromise the integrity of PEGylated lipid-based nanoparticles via complement PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation -PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. leadinglifetechnologies.com [leadinglifetechnologies.com]
- To cite this document: BenchChem. [Potential for ALC-0159 to cause allergic reactions or anaphylaxis.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025661#potential-for-alc-0159-to-cause-allergic-reactions-or-anaphylaxis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com